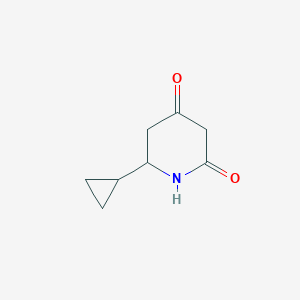

6-Cyclopropylpiperidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

6-cyclopropylpiperidine-2,4-dione |

InChI |

InChI=1S/C8H11NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h5,7H,1-4H2,(H,9,11) |

InChI Key |

HPXPQPMVNBLZPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC(=O)CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Cyclopropylpiperidine 2,4 Dione

Established Synthetic Routes to Piperidine-2,4-dione Core Structures

The synthesis of the piperidine-2,4-dione ring system is a well-established area of organic chemistry, with several reliable methods available for its construction. These approaches often involve cyclization reactions and careful design of precursors to achieve the desired heterocyclic scaffold.

Cyclization Reactions in Piperidine-2,4-dione Synthesis

Cyclization reactions are fundamental to the formation of the piperidine-2,4-dione core. One of the most common and effective methods is the Dieckmann condensation. dtic.mil This intramolecular reaction involves the cyclization of a diester precursor in the presence of a base to form a β-keto ester, which can then be further manipulated to yield the desired dione (B5365651). For instance, the condensation of an N-protected amino diester can lead to a piperidin-4-one ester, a key intermediate that can be converted to the 2,4-dione structure. beilstein-journals.org

Other cyclization strategies include radical-mediated cyclizations and metal-catalyzed processes. nih.govnih.gov For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Similarly, palladium-catalyzed cyclizations, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide access to various six-membered nitrogen heterocycles. organic-chemistry.org Aza-Prins cyclizations and intramolecular Michael additions have also been employed to construct the piperidine (B6355638) ring system. dtic.milorganic-chemistry.org

Precursor Design and Intermediate Derivatization for Piperidine-2,4-dione Scaffolds

The successful synthesis of piperidine-2,4-diones heavily relies on the strategic design of acyclic precursors. These precursors must contain the necessary functional groups positioned for efficient cyclization. A common approach involves the use of β-amino acids or their ester derivatives, which can be elaborated and then cyclized.

For example, a diester precursor for a Dieckmann condensation can be assembled through a Michael addition of an amine to an acrylate, followed by N-protection. beilstein-journals.org The resulting diester is then primed for intramolecular cyclization. The careful choice of protecting groups for the nitrogen atom is crucial to avoid undesirable side reactions during the synthesis.

Intermediate derivatization plays a key role in achieving the final piperidine-2,4-dione structure. Following cyclization to form a piperidin-4-one intermediate, subsequent steps such as hydrolysis and decarboxylation are often necessary to reveal the dione functionality. dtic.mil

Targeted Synthesis of 6-Cyclopropylpiperidine-2,4-dione (B6284517) and its Analogues

The synthesis of this compound requires specific strategies to introduce the cyclopropyl (B3062369) group at the C-6 position of the piperidine ring. These methods can involve either the pre-formation of the cyclopropyl moiety before ring closure or its introduction onto a pre-existing piperidine scaffold.

Strategies for Introducing the Cyclopropyl Substituent at C-6

Two primary strategies exist for the synthesis of this compound. The first involves constructing the cyclopropyl ring onto a piperidine derivative. This can be challenging; for instance, the C-alkylation of an N-Boc protected piperidone with 2-chloroethyl dimethyl sulfonium (B1226848) iodide to introduce the cyclopropyl group at the position alpha to the carbonyl has been reported to be problematic. beilstein-journals.org

A more common and often more successful approach involves the construction of the piperidine ring from a precursor that already contains the cyclopropyl group. beilstein-journals.org This can be achieved by starting with a functionalized cyclopropane (B1198618) derivative, such as a cyclopropyl amine or a cyclopropyl ester. For example, a functionalized cyclopropane can be prepared from ethyl cyanoacetate (B8463686) and 1,2-dibromoethane. beilstein-journals.org Selective reduction of the cyano group yields the corresponding amine, which can then undergo a Michael addition and subsequent N-protection to form a diester. beilstein-journals.org This diester, now bearing the cyclopropyl group, can then be subjected to an intramolecular Dieckmann cyclization to form the 6-cyclopropyl-substituted piperidin-4-one intermediate. beilstein-journals.org

Stereoselective Approaches in this compound Synthesis

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge and an area of active research. For this compound, the stereocenter at the C-6 position is of particular importance. Stereoselective synthesis can be approached through various methods, including the use of chiral auxiliaries, chiral catalysts, or by employing stereospecific reactions.

While specific stereoselective syntheses for this compound are not extensively detailed in readily available literature, general principles of stereoselective piperidine synthesis can be applied. For instance, radical cyclizations can exhibit diastereoselectivity, which can be enhanced by the choice of reagents. nih.gov The use of chiral catalysts in cyclization reactions, such as nickel-catalyzed intramolecular hydroalkenylation, can provide highly enantioselective methods for preparing six-membered N-heterocycles. nih.gov Furthermore, diastereoselective methods for the synthesis of 2,4-disubstituted piperidines have been developed that allow for complete control of reaction selectivity by altering the order of the reaction sequence. nih.gov

Functionalization and Derivatization of the this compound Nucleus

Once the this compound core is synthesized, it can be further functionalized to create a diverse range of analogues. The reactivity of the dione system and the nitrogen atom allows for various chemical transformations.

The nitrogen atom of the piperidine ring can be alkylated or acylated to introduce a wide variety of substituents. This is a common strategy in drug discovery to modulate the pharmacological properties of the molecule. nih.gov The carbonyl groups of the dione can also undergo reactions. For example, they can be selectively reduced or converted to other functional groups.

Furthermore, the methylene (B1212753) group between the two carbonyls (at the C-3 position) is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-3 position. This provides another point of diversification for the this compound scaffold. The development of methods for the functionalization of piperidine-2,4-dione systems is an active area of research, with new catalytic and synthetic methodologies continually being reported. rsc.org

Chemical Modifications at Nitrogen Atom(s) (N-Substitution)

The secondary amine within the piperidine-2,4-dione ring presents a prime site for functionalization through N-substitution reactions. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through various standard synthetic protocols. A common method involves the reaction of the parent piperidine-2,4-dione with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent is crucial to ensure efficient and selective mono-alkylation, avoiding the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can facilitate the desired N-alkylation. researchgate.net Alternatively, reductive amination provides another route where the piperidine-2,4-dione can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Arylation: The formation of an N-aryl bond typically requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the piperidine-2,4-dione with an aryl halide or triflate. nih.gov Copper-catalyzed Ullmann-type coupling reactions also offer a viable pathway for N-arylation, often with a broader substrate scope and milder reaction conditions. researchgate.net These methods allow for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups, providing a gateway to a diverse set of derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-6-cyclopropylpiperidine-2,4-dione | researchgate.net |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-6-cyclopropylpiperidine-2,4-dione | |

| N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, base | N-Aryl-6-cyclopropylpiperidine-2,4-dione | nih.gov |

| N-Arylation | Aryl halide, CuI, ligand, base | N-Aryl-6-cyclopropylpiperidine-2,4-dione | researchgate.net |

Modifications at Carbonyl Positions and Adjacent Methylenes

The dione functionality and the adjacent methylene groups in the this compound ring are hubs for a variety of chemical transformations, enabling significant structural diversification.

The presence of two carbonyl groups activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. Alkylation at the C3 and C5 positions can be achieved by treating the piperidine-2,4-dione with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by the addition of an alkyl halide. Regioselectivity can be a challenge, but can often be controlled by the choice of base, solvent, and reaction temperature.

Reduction of one or both carbonyl groups offers another avenue for modification. Selective reduction of the C4-carbonyl to a hydroxyl group can be accomplished using mild reducing agents like sodium borohydride, leading to the corresponding 4-hydroxypiperidin-2-one derivative. core.ac.uk More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both carbonyl groups.

The enolizable nature of the β-dicarbonyl system allows for various other transformations. For instance, condensation reactions with aldehydes at the C3 position can lead to the formation of α,β-unsaturated derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C3/C5-Alkylation | Strong base (e.g., LDA), Alkyl halide | 3-Alkyl- and/or 5-Alkyl-6-cyclopropylpiperidine-2,4-dione | |

| C4-Carbonyl Reduction | NaBH₄, Methanol | 6-Cyclopropyl-4-hydroxypiperidin-2-one | core.ac.uk |

| C3-Condensation | Aldehyde, Base (e.g., piperidine) | 3-(Alkylidene)-6-cyclopropylpiperidine-2,4-dione |

Diversification via Side Chain Elaboration

The cyclopropyl group at the C6 position is not merely a passive substituent but can actively participate in chemical transformations, offering unique opportunities for skeletal diversification.

Ring-Opening Reactions: The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radicals, and often proceed with high stereoselectivity. nih.gov For example, treatment with a Lewis acid in the presence of a nucleophile can lead to the opening of the cyclopropane ring and the introduction of new functional groups. nih.gov The regioselectivity of the ring-opening would be influenced by the electronic nature of the substituents on the piperidine-2,4-dione ring.

Cycloaddition Reactions: Although less common for simple cyclopropanes, under specific conditions, such as photochemical activation or in the presence of a suitable transition metal catalyst, the cyclopropyl group could potentially participate in cycloaddition reactions. These transformations would lead to the formation of more complex polycyclic systems.

It is important to note that while these reactions are well-established for various cyclopropane-containing molecules, their specific application to this compound would require experimental validation to determine the precise reaction conditions and outcomes.

| Reaction Type | General Reagents and Conditions | Potential Product Type | Reference |

| Nucleophilic Ring-Opening | Nucleophile, Lewis Acid | Functionalized piperidine-2,4-dione with an open-chain substituent | nih.gov |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN), H-donor | Piperidine-2,4-dione with a propyl or isobutyl substituent | nih.gov |

Structural Elucidation and Conformational Analysis of 6 Cyclopropylpiperidine 2,4 Dione

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the molecular structure of 6-cyclopropylpiperidine-2,4-dione (B6284517) would typically involve a suite of advanced spectroscopic techniques. These methods probe different aspects of the molecule's constitution and electronic environment, providing complementary pieces of information that, when combined, lead to an unambiguous structural assignment.

For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be instrumental in mapping the connectivity of the atoms within the molecule. The chemical shifts would reveal the electronic environment of each nucleus, while coupling constants would provide information about the dihedral angles between adjacent protons, offering clues to the ring's conformation. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the intricate network of proton-proton and proton-carbon correlations.

Infrared (IR) spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound. The stretching frequencies of the two carbonyl groups (C=O) within the piperidine-2,4-dione ring and the N-H bond would be particularly diagnostic. The positions of these bands can also be influenced by the ring conformation and any intramolecular hydrogen bonding.

Mass spectrometry (MS) would provide the precise molecular weight of the compound and, through fragmentation analysis, offer insights into its structural components. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with a high degree of accuracy.

X-ray Crystallography and Solid-State Structure Analysis

To date, the single-crystal X-ray crystallographic structure of this compound has not been reported in publicly accessible crystallographic databases. Such an analysis would provide the most definitive and high-resolution picture of its three-dimensional structure in the solid state.

X-ray crystallography would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the piperidine (B6355638) ring's conformation and the orientation of the cyclopropyl (B3062369) substituent. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure. The absence of this experimental data means that our current understanding of its solid-state architecture is based on theoretical predictions and comparisons with structurally related compounds.

Conformational Landscape and Energetic Preferred States

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to explore the conformational landscape of this compound. Theoretical calculations can predict the relative stabilities of different conformations and identify the energetically preferred states.

The piperidine ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. For a 2,4-dione substituted piperidine, the presence of the sp²-hybridized carbonyl carbons introduces some degree of flattening to the ring. The key conformational question revolves around the puckering of the ring and the orientation of the cyclopropyl group at the 6-position, which can be either axial or equatorial.

Computational models, using methods such as density functional theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of key dihedral angles. These calculations typically reveal that for a monosubstituted cyclohexane-like ring, a chair conformation with the substituent in the equatorial position is generally the most stable due to the minimization of steric hindrance. It is therefore predicted that the most stable conformer of this compound will feature the cyclopropyl group in an equatorial orientation.

Structure Activity Relationship Sar Studies of 6 Cyclopropylpiperidine 2,4 Dione Derivatives

Methodologies for SAR Elucidation in Dione (B5365651) Derivatives

The elucidation of SAR in dione derivatives employs a variety of computational and experimental techniques to build a comprehensive understanding of the molecule's interaction with its biological target.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. frontiersin.org These models help in predicting the activity of novel compounds and guide the design of more potent derivatives. For instance, in a study on cyclohexane-1,3-dione derivatives, CoMFA and CoMSIA models were successfully built to identify key steric and electrostatic features influencing inhibitory activity. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and key interactions. nih.govmdpi.com Molecular docking studies on various dione-containing compounds have been instrumental in understanding their binding to active sites. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model then serves as a template for designing new molecules with improved properties.

Activity Atlas Models: These models are used to visualize and understand the SAR of a series of compounds by mapping their activity against their electrostatic and shape properties. mdpi.com

Experimental Techniques:

Synthesis of Analog Libraries: A systematic synthesis of analogs with modifications at specific positions of the 6-cyclopropylpiperidine-2,4-dione (B6284517) scaffold is fundamental. This allows for the direct assessment of the impact of each structural change on biological activity. nih.gov

In Vitro Biological Assays: These assays are crucial for determining the biological activity of the synthesized derivatives. nih.gov Examples include enzyme inhibition assays and cell-based assays to measure cytotoxicity or other cellular responses. nih.govresearchgate.net

X-ray Crystallography: When a co-crystal of a derivative with its target protein can be obtained, X-ray crystallography provides a high-resolution 3D structure of the binding interaction, offering invaluable information for rational drug design. nih.gov

These methodologies, often used in combination, provide a powerful toolkit for dissecting the complex relationships between the structure of this compound derivatives and their biological functions.

Impact of Cyclopropyl (B3062369) Moiety on Molecular Interactions and Pharmacophore Features

The cyclopropyl group is a unique structural motif in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. nih.gov Its presence at the 6-position of the piperidine-2,4-dione ring can significantly influence molecular interactions and pharmacophore features in several ways.

The rigid nature of the cyclopropyl ring can lock the conformation of the adjacent part of the molecule, reducing the entropic penalty upon binding to a biological target. nih.gov This conformational restriction can lead to higher binding affinity and potency. nih.gov

The cyclopropyl group, with its high p-character C-C bonds, can participate in favorable interactions with the target protein. nih.gov It is more metabolically stable than larger alkyl groups, which can lead to an improved pharmacokinetic profile. nih.gov Studies have shown that the introduction of a cyclopropyl group can enhance potency and reduce off-target effects. nih.gov

Positional Effects of Substituents on Biological Activity Profiles

The biological activity of piperidine-2,4-dione derivatives can be significantly modulated by the nature and position of substituents on the core ring structure.

Substituents on the Piperidine (B6355638) Ring:

The position of substituents on the piperidine ring can dramatically alter biological activity. For example, in a series of piperidinothiosemicarbazones, substitution at the C-6 position of a pyridine (B92270) ring with a piperidine ring resulted in the highest potency. mdpi.com This highlights the importance of the spatial arrangement of substituents.

The nature of the substituent is also critical. In the same study, it was observed that more basic and lipophilic substituents at the C-6 position led to higher activity. mdpi.com

Steric bulk at certain positions can also play a role. For instance, a sterically bulky substituent at the C6 position of a ligand was found to enhance the electrophilicity of a palladium catalyst by weakening a bond. nih.gov

Substituents on Aromatic Rings (if present):

In cases where the piperidinedione scaffold is attached to an aromatic ring, the position of substituents on this ring is crucial. For example, in a series of coumarin (B35378) derivatives, it was found that electron-withdrawing groups, such as nitro groups, positively contributed to antifungal activity. mdpi.com

The position of these electron-withdrawing groups also matters. A chlorine substituent in the meta-position of a phenyl ring was shown to cause a fourfold increase in inhibitory activity compared to other positions, demonstrating a specific structural requirement for enhanced activity. eurochlor.org

The following interactive table summarizes findings on the positional effects of substituents from various studies on related heterocyclic compounds.

| Compound Series | Substituent Position | Effect on Activity | Reference |

| Piperidinothiosemicarbazones | C-6 of Pyridine | Piperidine substituent showed highest potency. | mdpi.com |

| Phenylsulfanilides | meta-position of Phenyl | Chlorine substituent increased inhibition fourfold. | eurochlor.org |

| Coumarin Derivatives | Various | Electron-withdrawing groups favored antifungal activity. | mdpi.com |

These examples underscore the principle that even minor changes in the position of a substituent can lead to profound differences in the biological activity profile of a molecule.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The spatial arrangement of atoms in a molecule can dictate its binding affinity and efficacy.

For piperidine derivatives, the conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of substituents (axial or equatorial) are critical determinants of biological activity. nih.gov

In a study of 4-alkyl-4-arylpiperidine derivatives, it was found that potent opioid agonists preferentially adopted a chair conformation with the 4-aryl group in an axial position when protonated. nih.gov Conversely, compounds that preferred an equatorial orientation of the 4-aryl group exhibited antagonist properties. nih.gov This demonstrates a clear link between the stereochemistry at a specific carbon and the resulting pharmacological effect.

The presence of chiral centers, such as at the 6-position of this compound, means that the compound can exist as enantiomers. These enantiomers can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a complete understanding of the SAR and for the development of a safe and effective drug. The specific stereochemical requirements for the activity of this compound derivatives would need to be determined through the synthesis and testing of the individual enantiomers and diastereomers.

Investigation of Pharmacological Mechanisms and in Vitro Biological Activities of 6 Cyclopropylpiperidine 2,4 Dione

In Vitro Receptor Binding and Enzyme Inhibition Studies

The interaction of piperidine-2,4-dione derivatives with various biological targets has been a subject of significant research, revealing their potential to modulate key enzymes and receptors involved in cellular signaling pathways.

Modulation of Specific Biological Targets (e.g., mGlu5 receptor, VEGFR-2, Topoisomerases, PPARγ)

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): Positive allosteric modulators of the mGlu5 receptor have shown therapeutic potential for several central nervous system disorders. nih.gov For instance, the mGlu5 positive allosteric modulator CDPPB has been found to alleviate deficits in sensorimotor gating and normalize dopamine (B1211576) D2 receptor signaling in animal models of schizophrenia. nih.gov This modulation is considered a promising strategy as it can indirectly influence other receptor systems, like the NMDA receptor, which is crucial for cognitive function. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Several heterocyclic compounds, including those with a piperidine (B6355638) scaffold, have been investigated as VEGFR-2 inhibitors. nih.govnih.gov Type-II inhibitors, for example, are designed to bind to the ATP binding domain and interact with key amino acid residues like Cys919 and Glu917. nih.gov Studies have shown that certain benzylidenethiazolidine-2,4-dione derivatives exhibit potent VEGFR-2 inhibitory activity, which correlates with their antiproliferative effects. nih.gov

Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination. wikipedia.org Topoisomerase inhibitors interfere with this process, leading to DNA damage and ultimately cell death, making them effective anticancer agents. wikipedia.org Bis(2,6-dioxopiperazine) derivatives have been identified as inhibitors of mammalian topoisomerase II. nih.gov Unlike some other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex, these compounds appear to interfere with an earlier step in the catalytic cycle. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. mdpi.com PPARγ agonists, such as thiazolidinediones, are used in the treatment of type 2 diabetes. mdpi.com Selective PPARγ modulators (SPPARMs) are being developed to achieve the therapeutic benefits of glucose lowering while minimizing the side effects associated with full agonists. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional orthosteric ligands. mdpi.com They bind to a site on the receptor that is distinct from the primary binding site, leading to a change in the receptor's conformation and its affinity for the endogenous ligand. mdpi.com This can result in a safer pharmacological profile with a "ceiling effect" that prevents overstimulation. mdpi.com The development of positive allosteric modulators (PAMs) for receptors like the prostaglandin (B15479496) EP2 receptor has demonstrated the potential of this approach for neuroprotection. nih.gov For the dopamine D2 receptor, a bitopic ligand has been shown to bind to one protomer and allosterically modulate the binding of an orthosteric ligand in the other protomer of a receptor dimer. mdpi.com

Cell-Based Assays for Mechanistic Insights (Excluding Clinical Human Data)

Cell-based assays provide a crucial platform for understanding the cellular and molecular mechanisms underlying the biological activities of compounds like 6-cyclopropylpiperidine-2,4-dione (B6284517).

Antiproliferative and Apoptosis Induction Mechanisms

Piperidone derivatives have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govnih.gov

Induction of Apoptosis: Studies have shown that novel piperidone compounds can induce apoptosis through the intrinsic pathway. nih.gov This involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of executioner caspases like caspase-3/7. nih.gov The activation of these caspases is a hallmark of apoptosis. nih.gov Furthermore, some piperidone derivatives have been shown to cause DNA fragmentation, another key feature of apoptotic cell death. nih.gov Certain piperidine derivatives that act as colchicine (B1669291) binding site inhibitors have been found to induce apoptosis in prostate cancer cells. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, some piperidone analogs can cause alterations in the cell cycle. nih.gov For example, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine derivatives have been observed to induce a G2/M phase arrest in colon cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect(s) | Reference(s) |

| Novel Piperidones (2608 & 2610) | Human prostate and lymphoma | Induction of apoptosis, ROS accumulation, mitochondrial depolarization, caspase-3/7 activation, DNA fragmentation | nih.gov |

| Piperidine derivative 17a | Prostate cancer (PC3) | Induction of apoptosis, inhibition of epithelial-mesenchymal transition | nih.gov |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | Colon cancer (WiDr) | G2/M phase cell cycle arrest | nih.gov |

| Thiazolidine-2,4-dione derivatives | Lung (A549), Liver (HepG2), Breast (MCF-7) | Antiproliferative activity | nih.govresearchgate.net |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Triple negative breast cancer (MDA-MB231) | Growth inhibition | rsc.org |

Antimicrobial Activity Studies

Piperidine derivatives have been investigated for their potential to combat microbial infections.

Antibacterial Activity: Various piperidine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgbiointerfaceresearch.combiomedpharmajournal.org For instance, certain novel piperidine derivatives exhibited strong inhibitory effects against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.org The antimicrobial activity can be influenced by the specific chemical substitutions on the piperidine ring. biointerfaceresearch.com Some thiadiazolo[3,4-h]quinoline-7-carboxylic acid derivatives containing a cyclopropyl (B3062369) group have demonstrated high antibacterial activity. researchgate.net The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a bacterial topoisomerase. mdpi.comrsc.org

Antifungal Activity: The antifungal activity of piperidine derivatives appears to be more variable. While some compounds have shown inhibitory effects against fungi like Aspergillus niger and Candida albicans, others have been found to be inactive against certain fungal species. academicjournals.orgbiomedpharmajournal.orgresearchgate.net

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound/Derivative | Microbial Strain(s) | Activity | Reference(s) |

| Novel piperidine derivatives | Bacillus cereus, Escherichia coli, Staphylococcus aureus | Antibacterial | academicjournals.org |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial | biointerfaceresearch.com |

| Piperidin-4-one derivatives | Staphylococcus aureus, E. coli, Bacillus subtilis | Antibacterial | biomedpharmajournal.org |

| Piperidine derivatives | Aspergillus niger, Candida albicans | Antifungal | academicjournals.orgresearchgate.net |

| Pyrimidine-2,4-dione connected with 2H-thiopyran | Candida albicans | Antifungal | jksus.org |

Antioxidant and Antiradical Activity Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. mdpi.com Piperidine derivatives have shown promise as antioxidant agents.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of compounds. itmedicalteam.pl Studies have shown that piperidone and its derivatives can effectively scavenge DPPH radicals, with their activity being dependent on their chemical structure. nih.govitmedicalteam.pl The mechanism is often attributed to the compound's ability to donate a hydrogen atom to the radical. itmedicalteam.pl

Protection Against Oxidative Injury: Some piperazine-2,5-dione derivatives have been shown to protect cells from oxidative damage induced by hydrogen peroxide (H2O2). mdpi.com The protective mechanism can involve reducing ROS production, stabilizing the mitochondrial membrane potential, and activating cellular antioxidant pathways like the IL-6/Nrf2 loop. mdpi.com

Table 3: Antioxidant Activity of Piperidine Derivatives

| Compound/Derivative | Assay/Model | Observed Effect | Reference(s) |

| Piperidone and isomeric alcohols | DPPH radical scavenging | Radical scavenging activity | itmedicalteam.pl |

| Highly functionalized piperidines | DPPH and superoxide (B77818) radical scavenging | Radical scavenging activity | nih.gov |

| Novel piperidine derivatives | DPPH radical scavenging | Antioxidant potential | academicjournals.orgresearchgate.net |

| 1,4-Disubstituted piperazine-2,5-dione derivatives | H2O2-induced oxidative injury in SH-SY5Y cells | Protection against oxidative damage, reduced ROS production | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH radical scavenging | Antioxidant activity | mdpi.com |

Based on the available information, there is currently no scientific literature detailing the specific pharmacological mechanisms, in vitro biological activities, neuroprotective mechanisms in cellular models, or pathway and molecular signaling perturbations of the chemical compound this compound.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to a lack of research data on this particular compound.

Theoretical and Computational Studies of 6 Cyclopropylpiperidine 2,4 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov DFT calculations, often performed at levels like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVQZ), are used to optimize the molecular geometry and compute various electronic properties. mdpi.comdntb.gov.ua For instance, the analysis of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. dntb.gov.ua A smaller energy gap generally suggests higher reactivity. nih.gov

Furthermore, DFT can be employed to calculate molecular electrostatic potential (MESP) maps. These maps illustrate the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules. dntb.gov.ua

Molecular Orbital Theory in Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the chemical behavior of molecules based on the arrangement and energies of their orbitals. The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of this theory in predicting reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, is susceptible to electrophilic attack, while the LUMO, the innermost empty orbital, is prone to nucleophilic attack. The energies and spatial distribution of these orbitals can predict the most likely sites for chemical reactions.

In the context of 6-Cyclopropylpiperidine-2,4-dione (B6284517), MO theory can help identify which atoms are most likely to participate in binding interactions or chemical transformations. For example, the nitrogen and oxygen atoms of the piperidine-2,4-dione ring are expected to have significant contributions to the HOMO, making them potential sites for hydrogen bonding or coordination with metal ions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly in the context of its interaction with biological systems.

Ligand-Protein Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential binding modes and estimating the binding affinity between a ligand and its receptor. For derivatives of this compound, docking studies can be performed against various protein targets to explore their potential biological activities. For instance, similar quinolone derivatives have been docked into the active site of DNA gyrase, a key bacterial enzyme, to understand their antibacterial mechanism. nih.gov The results of docking studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Conformation Sampling and Dynamic Behavior

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more realistic view by simulating the movement of atoms and molecules over time. nih.gov MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking. researchgate.net By simulating the complex in a solvated environment, researchers can observe how the ligand and protein adapt to each other and whether the initial binding pose is maintained. These simulations can also reveal conformational changes in the protein upon ligand binding, providing insights into the mechanism of action. nih.gov For a flexible molecule like this compound, understanding its conformational preferences and dynamic behavior is crucial for predicting its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govalquds.edunih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov

To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govijpbs.net

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. alquds.eduijpbs.net For derivatives related to this compound, QSAR studies can help identify the key structural features that contribute to their desired biological effect. alquds.edu

| Computational Technique | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and molecular electrostatic potential. | Provides information on chemical reactivity, stability, and potential interaction sites. |

| Molecular Orbital (MO) Theory | Analysis of frontier molecular orbitals (HOMO and LUMO) to predict reactive sites. | Helps in understanding the regioselectivity of chemical reactions and binding interactions. |

| Ligand-Protein Docking | Prediction of binding modes and affinities with biological targets. | Identifies potential protein targets and key binding interactions for rational drug design. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes and conformational dynamics. | Provides a dynamic view of molecular interactions and the stability of binding poses. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on chemical structure. | Enables the prediction of activity for new compounds and guides lead optimization. |

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific theoretical or computational studies focused solely on the chemical compound This compound .

Therefore, it is not possible to provide an article with detailed research findings on the following topics as requested:

In Silico Mechanistic Predictions and Reaction Pathways

There is no publicly available research data, including data tables or detailed findings, for this particular compound within these specific areas of computational study. Any attempt to generate content for these sections would be speculative and would not adhere to the strict requirement for scientifically accurate information based on existing research.

Applications and Future Directions in 6 Cyclopropylpiperidine 2,4 Dione Research

Utility as Synthetic Building Blocks in Complex Molecule Construction

The piperidine-2,4-dione framework is recognized as a versatile platform for constructing more complex, functionalized piperidine-based systems. nih.govrsc.org These systems hold significant synthetic and medicinal potential. nih.govrsc.org The dione (B5365651) functionality offers multiple reactive sites for chemical modification, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

The presence of the cyclopropyl (B3062369) group in 6-cyclopropylpiperidine-2,4-dione (B6284517) adds a layer of synthetic utility. The strained three-membered ring can participate in various chemical transformations, including ring-opening reactions, to introduce further complexity and stereochemical control. This makes it a valuable precursor for the synthesis of natural products and their analogues, where precise control over the three-dimensional structure is paramount. nih.govrsc.org The reactivity of the dione system, combined with the unique properties of the cyclopropyl moiety, provides a powerful tool for chemists to access novel chemical space.

Scaffold for Novel Pharmacophore Discovery and Optimization

A pharmacophore is the specific arrangement of steric and electronic features of a molecule that are necessary to interact with a biological target and trigger a biological response. mdpi.com The this compound structure serves as an excellent scaffold for the discovery and optimization of new pharmacophores. The rigid cyclopropyl group helps to lock the conformation of the piperidine (B6355638) ring, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity.

The process of pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based. mdpi.com In the absence of a known target structure, a series of active compounds containing the this compound scaffold can be used to develop a ligand-based pharmacophore model. This model will define the essential chemical features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, required for biological activity. nih.govnih.gov This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity, a process known as scaffold hopping. nih.govnih.gov

If the three-dimensional structure of the biological target is known, a structure-based approach can be employed. mdpi.com Here, the binding site of the target is analyzed to design a pharmacophore model that is complementary to it. The this compound scaffold can then be decorated with functional groups that match the features of the pharmacophore model, leading to the rational design of potent and selective ligands.

Advancements in Medicinal Chemistry through Dione Analogues

The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry, and its analogues have been explored for a wide range of therapeutic applications. nih.govrsc.org For instance, derivatives of the related 4-phenylpiperidine-2,6-dione (B1266656) have been synthesized and shown to act as potent and selective antagonists for α1-adrenoceptor subtypes, which are involved in various physiological processes. nih.gov

Similarly, the this compound scaffold can be systematically modified to generate libraries of analogues for screening against various biological targets. The nitrogen atom of the piperidine ring and the carbon atoms adjacent to the carbonyl groups are amenable to substitution, allowing for the introduction of a wide variety of chemical functionalities. This enables the exploration of structure-activity relationships (SAR), where the biological activity of the analogues is correlated with their chemical structure. nih.gov A thorough understanding of SAR is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

The development of dione analogues extends to other heterocyclic systems as well. For example, thiazolidine-2,4-dione derivatives have been extensively studied and have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The insights gained from these studies can inform the design of novel this compound analogues with enhanced therapeutic potential.

Emerging Research Areas for this compound and its Derivatives

While the primary focus of research on piperidine-2,4-dione derivatives has been in medicinal chemistry, the unique properties of the 6-cyclopropyl substituted scaffold open up possibilities in other scientific domains. The inherent reactivity and defined stereochemistry of this compound make it an interesting candidate for applications in materials science and catalysis.

For instance, polymers incorporating the rigid this compound unit could exhibit interesting thermal and mechanical properties. The dione functionality could also be exploited for post-polymerization modification, allowing for the creation of functional materials with tailored properties.

In the field of asymmetric catalysis, chiral derivatives of this compound could serve as novel ligands for transition metal catalysts. The defined stereochemistry of the cyclopropyl group and the piperidine ring could induce high levels of enantioselectivity in a variety of chemical transformations.

Furthermore, the development of novel synthetic methodologies to access a wider range of substituted 6-cyclopropylpiperidine-2,4-diones remains an active area of research. mdpi.com These new methods will undoubtedly accelerate the exploration of this versatile scaffold in both medicinal chemistry and beyond, leading to the discovery of new applications and a deeper understanding of its chemical potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.